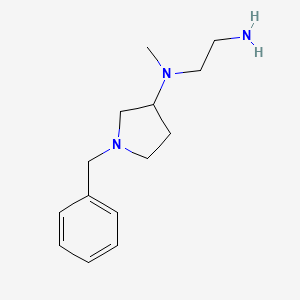
Pyrene-3-aldehyde-N,N-diphenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-3-aldehyde-N,N-diphenylhydrazone: is a chemical compound with the molecular formula C29H20N2 and a molecular weight of 396.48 g/mol . It is known for its unique structure, which includes a pyrene moiety and a diphenylhydrazone group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrene-3-aldehyde-N,N-diphenylhydrazone can be synthesized through the reaction of pyrene-3-aldehyde with N,N-diphenylhydrazine . The reaction typically occurs in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrene-3-aldehyde-N,N-diphenylhydrazone can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Pyrene-3-aldehyde-N,N-diphenylhydrazone is used as a reagent in organic synthesis and as a fluorescent probe in various chemical analyses .
Biology: In biological research, this compound is utilized for its fluorescent properties to study cellular processes and molecular interactions .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and as a component in certain chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of Pyrene-3-aldehyde-N,N-diphenylhydrazone involves its interaction with various molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, its fluorescent properties allow it to act as a probe for detecting specific molecules and ions in various environments .
Comparación Con Compuestos Similares
- Pyrene-1-aldehyde-N,N-diphenylhydrazone
- Pyrene-2-aldehyde-N,N-diphenylhydrazone
- Pyrene-4-aldehyde-N,N-diphenylhydrazone
Uniqueness: Pyrene-3-aldehyde-N,N-diphenylhydrazone is unique due to its specific position of the aldehyde group on the pyrene ring, which influences its chemical reactivity and fluorescent properties. This positional difference can lead to variations in the compound’s behavior in chemical reactions and its effectiveness as a fluorescent probe .
Propiedades
Número CAS |
142320-40-9 |
|---|---|
Fórmula molecular |
C29H20N2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-phenyl-N-[(E)-pyren-1-ylmethylideneamino]aniline |
InChI |
InChI=1S/C29H20N2/c1-3-10-25(11-4-1)31(26-12-5-2-6-13-26)30-20-24-17-16-23-15-14-21-8-7-9-22-18-19-27(24)29(23)28(21)22/h1-20H/b30-20+ |
Clave InChI |
XFJPUTGGRPTSHI-TWKHWXDSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


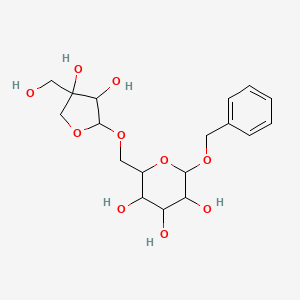
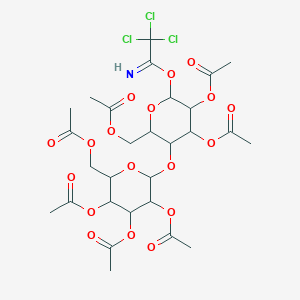
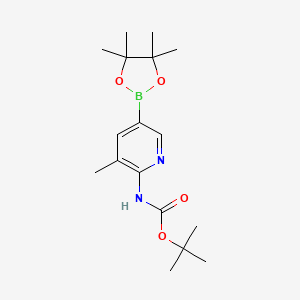




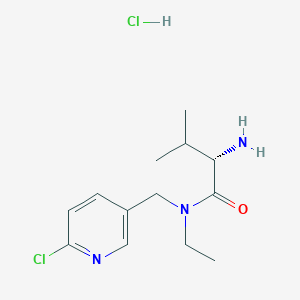

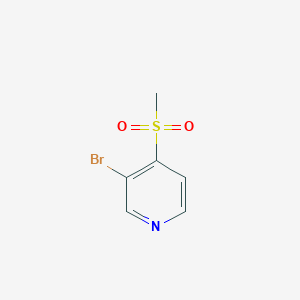

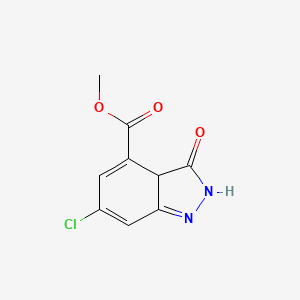
![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)
